(1R)-4-(1-BOC-Aminoethyl)phenylboronic acid
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Description
“(1R)-4-(1-BOC-Aminoethyl)phenylboronic acid” is a chemical compound with the molecular formula C13H20BNO4 . It is also known as "Carbamic acid, N-[(1R)-1-(4-boronophenyl)ethyl]-, C-(1,1-dimethylethyl) ester" . The CAS number for this compound is 871720-08-0 .
Molecular Structure Analysis
The molecular weight of “this compound” is 265.12 . The exact molecular structure is not provided in the search results.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 265.12 . Its predicted density is 1.13±0.1 g/cm3 .Mechanism of Action
Target of Action
Boronic acids and their esters, such as pinacol boronic esters, are known to be valuable building blocks in organic synthesis .
Mode of Action
Boronic esters, including pinacol boronic esters, have been reported to undergo catalytic protodeboronation, a process that involves the removal of a boron atom from the molecule . This process is utilized in various chemical transformations, including the formal anti-Markovnikov hydromethylation of alkenes .
Biochemical Pathways
The protodeboronation of boronic esters has been used in the synthesis of various complex molecules, indicating that these compounds can influence a variety of biochemical pathways .
Result of Action
The protodeboronation of boronic esters has been used in the synthesis of various complex molecules, suggesting that these compounds can have significant effects at the molecular level .
Properties
IUPAC Name |
[4-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO4/c1-9(15-12(16)19-13(2,3)4)10-5-7-11(8-6-10)14(17)18/h5-9,17-18H,1-4H3,(H,15,16)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSAGOVOMQIQREX-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)NC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)[C@@H](C)NC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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